ethyl (2Z)-2-{2-[(2-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazolo[3,2-a]pyrimidine core
Preparation Methods
The synthesis of ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .
Scientific Research Applications
ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]pyrimidine core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]pyrimidine derivatives with different substituents. For example:
- (2Z)-2-[(3-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE][1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE
- (2Z)-2-[(3-{4-[(4-CHLOROBENZYL)OXY]PHENYL}-1-PHENYL-1H-PYRAZOL-4-YL)METHYLENE][1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-3(2H)-ONE
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of ETHYL 2-((Z)-1-{2-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-5-(4-ISOPROPYLPHENYL)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE lies in its specific combination of substituents, which may confer unique reactivity and biological activity .
Properties
Molecular Formula |
C33H31FN2O4S |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H31FN2O4S/c1-5-39-32(38)29-21(4)35-33-36(30(29)23-16-14-22(15-17-23)20(2)3)31(37)28(41-33)18-24-10-7-9-13-27(24)40-19-25-11-6-8-12-26(25)34/h6-18,20,30H,5,19H2,1-4H3/b28-18- |
InChI Key |
DSCKVGPOEOZNSF-VEILYXNESA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=CC=C4OCC5=CC=CC=C5F)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=CC=C4OCC5=CC=CC=C5F)S2)C |
Origin of Product |
United States |
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